

Application Notes and Protocols for Ivacaftor-d9 Quantification in Sputum

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For Researchers, Scientists, and Drug Development Professionals

Introduction

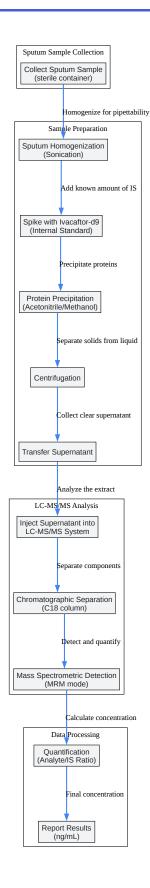
Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF). Monitoring its concentration at the site of action in the lungs is crucial for optimizing therapeutic outcomes and for pharmacokinetic/pharmacodynamic studies. Sputum, a complex biological matrix, can provide valuable information on the concentration of Ivacaftor in the airways.

This document provides a detailed protocol for the sample preparation and quantification of lvacaftor in sputum using a deuterated internal standard, **Ivacaftor-d9**, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variability in sample extraction, injection volume, and ionization efficiency.[1] [2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ivacaftor in sputum is depicted in the following diagram.





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Caption: Workflow for Ivacaftor quantification in sputum.



Experimental Protocols Sputum Sample Collection and Homogenization

A deep cough sputum sample should be collected in a sterile container, preferably in the morning before eating or drinking to minimize contamination.[4] To ensure homogeneity and accurate pipetting, the sputum samples are sonicated for 10 seconds at 40 J.[5] No liquefying agents are necessary with this procedure.[5]

Preparation of Standards and Internal Standard Working Solution

- Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.
- Ivacaftor-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor-d9 in methanol.
- IS Working Solution (0.05 mg/L): Dilute the IS stock solution in a mixture of acetonitrile and methanol (ACN:MeOH, 420:80 v/v).[5]
- Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking drug-free sputum with appropriate volumes of Ivacaftor stock solution.

Sample Preparation: Protein Precipitation

- To a 20 μL aliquot of homogenized sputum sample, calibrator, or quality control in a
 microcentrifuge tube, add the internal standard working solution. While one study adds 500
 μL of the IS solution directly[5], another approach involves adding the internal standard and
 then a precipitation reagent. For this protocol, we will follow the one-step addition.
- Vortex the mixture for 1 minute.[5]
- Cool the samples at -20°C for 10 minutes.[5]
- Vortex the mixture again for 1 minute.[5]
- Centrifuge the samples at 4000 rpm (2750 x g) for 5 minutes.



• Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

- LC Column: HyPURITY C18 HPLC column (50 × 2.1 mm, 1.9 μm) or equivalent.[5]
- Mobile Phase A: 0.1% v/v formic acid and 0.05% v/v ammonium formate in ultrapure water.
 [5]
- Mobile Phase B: 0.1% v/v formic acid and 0.05% v/v ammonium formate in acetonitrile.[5]
- Flow Rate: 0.5 mL/min.[5]
- Injection Volume: 2 μL.[5]
- Gradient Elution:
 - t=0 min: 65% A, 35% B
 - t=3.0 min: 25% A, 75% B
 - t=3.01 min: 10% A, 90% B (hold for 1 min)
- Mass Spectrometer: Operated in positive electrospray ionization mode.
- Detection: Multiple Reaction Monitoring (MRM). The specific ion transitions for Ivacaftor and Ivacaftor-d9 should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected performance of the method based on validated procedures for Ivacaftor quantification.

Table 1: Linearity and Range



Analyte	Calibration Range (mg/L)	Correlation Coefficient (r²)
Ivacaftor	0.01 - 10.0	>0.999

Table 2: Accuracy and Precision

Analyte	Concentrati on Level	Within-Run Precision (%CV)	Between- Run Precision (%CV)	Within-Run Accuracy (%)	Between- Run Accuracy (%)
Ivacaftor	LLOQ (0.01 mg/L)	<15.0	<15.0	85.0 - 115.0	85.0 - 115.0
Ivacaftor	Low QC	<15.0	<15.0	85.0 - 115.0	85.0 - 115.0
Ivacaftor	Medium QC	<15.0	<15.0	85.0 - 115.0	85.0 - 115.0
Ivacaftor	High QC	<15.0	<15.0	85.0 - 115.0	85.0 - 115.0

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation. Data presented are representative values based on published methods.[6]

Table 3: Matrix Effect and Recovery

Analyte	Matrix Effect (%)	Recovery (%)
Ivacaftor	85 - 115	>80

Values are presented as a percentage of the nominal concentration.

Conclusion

The described method provides a robust and reliable approach for the quantification of lvacaftor in sputum using **lvacaftor-d9** as an internal standard. The simple protein precipitation sample preparation protocol is suitable for a high-throughput clinical or research setting. This application note and protocol should serve as a valuable resource for researchers, scientists,



and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic analysis of Ivacaftor.

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